molecular formula C6H2BrF3 B146721 1-Bromo-2,3,5-trifluorobenzene CAS No. 133739-70-5

1-Bromo-2,3,5-trifluorobenzene

Cat. No. B146721
CAS RN: 133739-70-5
M. Wt: 210.98 g/mol
InChI Key: XSMLLZPSNLQCQU-UHFFFAOYSA-N
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Description

1-Bromo-2,3,5-trifluorobenzene is an organofluorine compound . It has a molecular formula of C6H2BrF3 . The average mass of this compound is 210.979 Da, and its monoisotopic mass is 209.929184 Da .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3,5-trifluorobenzene consists of a benzene ring with bromine and fluorine substituents . The InChI representation of the molecule is InChI=1S/C6H2BrF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H . The canonical SMILES representation is C1=C(C=C(C(=C1F)F)Br)F .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-2,3,5-trifluorobenzene are not available, bromo-fluorobenzenes are generally reactive towards nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

1-Bromo-2,3,5-trifluorobenzene has a density of 1.8±0.1 g/cm³ . It has a boiling point of 150.6±35.0 °C at 760 mmHg . The vapour pressure of the compound is 4.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.2±3.0 kJ/mol . The flash point is 31.7±0.0 °C . The index of refraction is 1.486 . The molar refractivity is 33.9±0.3 cm³ .

Scientific Research Applications

Basic Information

1-Bromo-2,3,5-trifluorobenzene is an organic compound with the molecular formula C6H2BrF3 . It has a molecular weight of 210.981 g/mol .

Synthesis of Organomagnesium Compounds

1-Bromo-2,3,5-trifluorobenzene can undergo a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound . This is a common method used in Grignard reactions, which are a key tool in the formation of carbon-carbon bonds in organic synthesis.

Synthesis of Trifluorobenzoic Acids

This compound has been used in the synthesis of various trifluorobenzoic acids . These include 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids . Trifluorobenzoic acids are often used as building blocks in organic synthesis and can have applications in pharmaceuticals and agrochemicals.

Safety and Hazards

1-Bromo-2,3,5-trifluorobenzene is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMLLZPSNLQCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371336
Record name 1-Bromo-2,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,5-trifluorobenzene

CAS RN

133739-70-5
Record name 1-Bromo-2,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,3,5-trifluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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